molecular formula C9H10Cl2O3S B13643345 2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride

2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride

Cat. No.: B13643345
M. Wt: 269.14 g/mol
InChI Key: GXGTZYJPFRULFM-UHFFFAOYSA-N
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Description

2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a 3-chlorobenzyl ether group linked to an ethane-sulfonyl chloride backbone. This compound serves as a critical intermediate in synthesizing sulfonamide-based pharmaceuticals, particularly β-lactamase inhibitors, which are pivotal in combating antibiotic resistance .

Properties

Molecular Formula

C9H10Cl2O3S

Molecular Weight

269.14 g/mol

IUPAC Name

2-[(3-chlorophenyl)methoxy]ethanesulfonyl chloride

InChI

InChI=1S/C9H10Cl2O3S/c10-9-3-1-2-8(6-9)7-14-4-5-15(11,12)13/h1-3,6H,4-5,7H2

InChI Key

GXGTZYJPFRULFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-chlorobenzyl alcohol with ethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Chemical Reactions Analysis

2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate ester derivatives.

    Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to the corresponding sulfonic acid using oxidizing agents like hydrogen peroxide.

Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Scientific Research Applications

2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The compound is compared with structurally related sulfonyl chlorides and sulfonamides, focusing on reactivity, synthetic utility, and applications.

Compound Molecular Formula Key Functional Groups Synthesis Yield Primary Application
2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride C₉H₉Cl₂O₃S Sulfonyl chloride, ether, chloroarene 83% (intermediate) Intermediate for sulfonamide drugs
(E)-N-(3-((3-Chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide C₂₁H₁₆Cl₂NO₃S Sulfonamide, vinyl, chloroarene 11% (final product) β-lactamase inhibitor
Benzene-1,3-disulfonyl chloride C₆H₄Cl₂O₄S₂ Dual sulfonyl chlorides, chloroarene 65–70% Crosslinking agent in polymers
Key Observations:

Reactivity: The sulfonyl chloride group in this compound enables nucleophilic substitution (e.g., with amines to form sulfonamides), a feature shared with benzene-1,3-disulfonyl chloride. However, the latter’s dual -SO₂Cl groups enhance crosslinking efficiency in polymer chemistry.

This contrasts with non-chlorinated analogs, which show reduced antimicrobial activity.

Synthetic Complexity: Multi-step synthesis (e.g., O-alkylation, Boc deprotection) for this compound derivatives increases procedural complexity compared to monosubstituted sulfonyl chlorides like toluene-4-sulfonyl chloride.

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